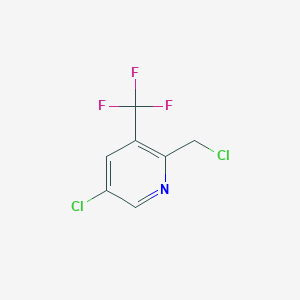

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETYBESERYLQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-3-(trifluoromethyl)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a free radical mechanism, leading to the substitution of the methyl group with a chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups, such as azides, nitriles, or amines.

Oxidation: Pyridine N-oxides.

Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Agrochemical Intermediates

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of various agrochemicals, particularly herbicides. The trifluoromethyl group enhances the biological activity of the resulting compounds, making them effective in controlling weeds while minimizing environmental impact .

Pharmaceutical Development

This compound is also pivotal in pharmaceutical research. It acts as an intermediate in synthesizing drugs that target specific biological pathways. For example, derivatives of trifluoromethylpyridines have been studied for their potential as Nav1.7 and Nav1.8 blockers, which are relevant in pain management therapies . Additionally, they are explored for their role as inhibitors in various diseases, including cancer and inflammatory conditions .

Case Study 1: Herbicide Development

A study demonstrated the efficacy of herbicides derived from this compound in controlling specific weed species. The introduction of the trifluoromethyl group significantly improved herbicidal activity compared to non-fluorinated analogs, showcasing its potential for agricultural applications .

Case Study 2: Pharmaceutical Applications

Research highlighted the synthesis of novel compounds based on this pyridine derivative that showed promising results as Nav channel inhibitors. These compounds were evaluated for their analgesic properties and displayed significant activity in preclinical models, indicating their potential for future drug development aimed at chronic pain relief .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Agrochemicals | Herbicide intermediates | Enhanced efficacy due to trifluoromethyl group |

| Pharmaceuticals | Pain management (Nav channel inhibitors) | Promising preclinical results |

| Research & Development | Synthesis of novel chemical entities | Ongoing studies into biological activities |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to interact with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an effective pharmacophore in drug design.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine and its analogs:

Key Differences and Functional Implications

Reactivity : The presence of the chloromethyl group in the primary compound enhances its utility in nucleophilic substitution reactions, unlike 5-Chloro-2-(trifluoromethyl)pyridine, which lacks this reactive site .

Biological Activity :

- The antitubercular precursor 5-(Chloromethyl)-2-(trifluoromethyl)pyridine (compound 20) exhibits moderate potency but requires immediate use due to instability .

- The complex derivative 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine shows enhanced antiparasitic activity but has been discontinued due to synthesis challenges .

Agrochemical Utility : Simpler analogs like 5-Chloro-2-(trifluoromethyl)pyridine are preferred in agrochemical synthesis for cost-effectiveness and ease of modification .

Biological Activity

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a pyridine derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound (CAS No. 1227606-22-5) has a unique structure characterized by the presence of chlorine and trifluoromethyl groups, which enhance its reactivity and biological potency. The molecular formula is C7H5Cl2F3N, and its molecular weight is approximately 227.02 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The presence of the trifluoromethyl group can significantly affect enzyme interactions. Studies have demonstrated that similar compounds can inhibit enzymes involved in critical metabolic pathways, which may lead to therapeutic applications in treating diseases like cancer .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features are believed to contribute to its ability to induce apoptosis in malignant cells .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications:

- Binding Interactions : The compound likely interacts with specific proteins or enzymes through hydrogen bonding and hydrophobic interactions due to the presence of fluorine atoms. This can lead to conformational changes in target proteins, affecting their activity .

- Gene Expression Modulation : There is evidence suggesting that this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses to stress or damage .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus (MIC values) | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results showed significant inhibition against E. coli (MIC = 50 µM) and S. aureus (MIC = 75 µM), indicating its potential as an antibacterial agent .

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cervical carcinoma (HeLa) cells, with IC50 values indicating effective concentrations for inducing cell death . Further research is needed to elucidate the exact pathways involved.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via high-temperature catalytic vapor-phase chlorination of β-picoline derivatives, a method used for structurally related trifluoromethylpyridines . Key steps include halogen exchange and chlorination under controlled conditions. For the chloromethyl group, nucleophilic substitution reactions (e.g., replacing hydroxyl or thiol groups with chlorine) on pre-functionalized pyridine intermediates are recommended. Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to minimize by-products like 2-chloro-5-(trifluoromethyl)pyridine .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons and chloromethyl group signals (δ ~4.5–5.0 ppm for CH₂Cl) .

- ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon resonance (δ ~120–125 ppm, quartet due to ¹JCF coupling) .

- ¹⁹F NMR : Detect CF₃ group (δ ~-60 to -70 ppm) .

- FTIR : Validate C-Cl (600–800 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns for Cl/CF₃ substituents .

Q. What are common reactivity patterns of this compound in medicinal chemistry?

- Methodological Answer :

- Substitution Reactions : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to generate derivatives for biological screening .

- Cross-Coupling : Suzuki-Miyaura coupling on the pyridine ring enables aryl/heteroaryl diversification .

- Oxidation/Reduction : The trifluoromethyl group is generally inert, but the chloromethyl group can be oxidized to aldehyde/carboxylic acid for further functionalization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for antitumor activity?

- Methodological Answer :

- Substituent Positioning : Pyridine derivatives with electron-withdrawing groups (e.g., CF₃) at the 3-position enhance metabolic stability and target binding .

- Chloromethyl Role : The CH₂Cl group can act as a leaving group or participate in covalent bonding with biological targets (e.g., cysteine residues) .

- Case Study : Analogous compounds like 2-amino-3-chloro-5-(trifluoromethyl)pyridine show antitumor activity in mesothelioma models, suggesting similar derivatives should prioritize substituents at the 2- and 5-positions .

Q. How do computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental data?

- Methodological Answer :

- DFT Calculations : Model charge distribution and reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect increases electrophilicity at the chloromethyl position, explaining its susceptibility to nucleophilic attack .

- Molecular Docking : Predict binding modes with enzymes like CYP1B1. Pyridine derivatives with substituents at C2 show higher inhibitory activity due to optimal hydrophobic interactions in the enzyme’s active site .

- Validation : Cross-correlate computational results with experimental IC₅₀ values and spectral data to resolve discrepancies .

Q. What strategies optimize reaction conditions for regioselective functionalization?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloromethyl group .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency on the pyridine ring .

- Temperature Control : Low temperatures (~0°C) minimize side reactions during oxidation of the chloromethyl group .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for trifluoromethylpyridine derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and HRMS to confirm substituent positions. For example, X-ray structures of 2-amino-3-chloro-5-(trifluoromethyl)pyridine resolve ambiguities in NOESY correlations .

- Solvent Corrections : UV/vis absorption peaks for pyridine derivatives vary with solvent polarity; use standardized solvents (e.g., acetonitrile) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.